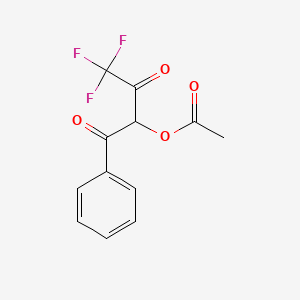
4,4,4-Trifluoro-1,3-dioxo-1-phenylbutan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione is an organic compound with the molecular formula C10H7F3O2. It is also known by several other names, including 4,4,4-trifluoro-1-phenyl-1,3-butanedione and benzoyl trifluoroacetone . This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanedione backbone, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione typically involves the reaction of benzoyl chloride with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzoyl-3,3,3-trifluoroacetone: Similar structure but lacks the acetoxy group.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another name for the same compound.
2-Thenoyltrifluoroacetone: Contains a thiophene ring instead of a phenyl group.
Uniqueness
2-Acetoxy-4,4,4-trifluoro-1-phenyl-1,3-butanedione is unique due to its acetoxy group, which can undergo hydrolysis to form the corresponding alcohol. This functional group provides additional reactivity and versatility in chemical synthesis compared to similar compounds .
Eigenschaften
CAS-Nummer |
65921-31-5 |
|---|---|
Molekularformel |
C12H9F3O4 |
Molekulargewicht |
274.19 g/mol |
IUPAC-Name |
(4,4,4-trifluoro-1,3-dioxo-1-phenylbutan-2-yl) acetate |
InChI |
InChI=1S/C12H9F3O4/c1-7(16)19-10(11(18)12(13,14)15)9(17)8-5-3-2-4-6-8/h2-6,10H,1H3 |
InChI-Schlüssel |
AUOJVNXSAGOVLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)
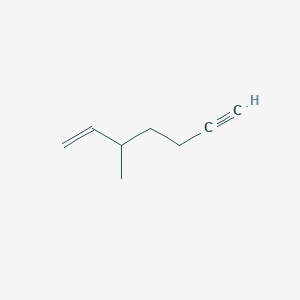

![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
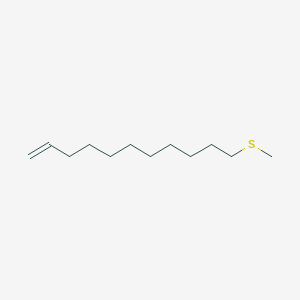
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
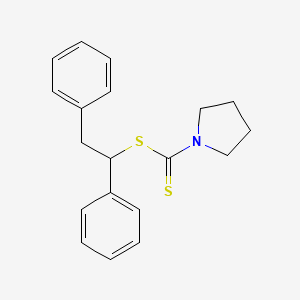
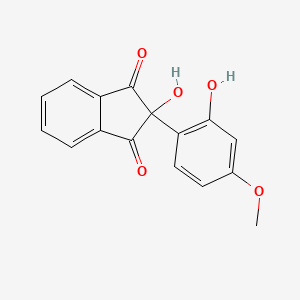
![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)

![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
